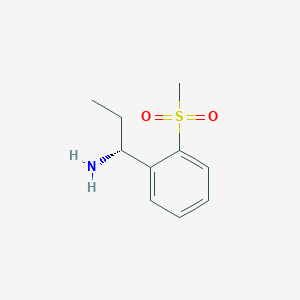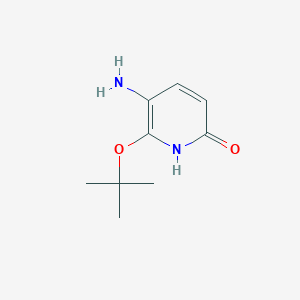
5-Amino-6-(tert-butoxy)pyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(tert-butoxy)pyridin-2-OL is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group, a tert-butoxy group, and a hydroxyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL typically involves multiple steps, starting from commercially available precursorsThe amino group is then introduced through a series of reactions involving nitration and reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(tert-butoxy)pyridin-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-2-one derivatives, while reduction of nitro intermediates results in the formation of amino derivatives.
Scientific Research Applications
5-Amino-6-(tert-butoxy)pyridin-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mechanism of Action
The mechanism of action of 5-Amino-6-(tert-butoxy)pyridin-2-OL is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxypyridine: Similar structure but lacks the tert-butoxy group.
6-tert-Butoxy-2-pyridinol: Similar structure but lacks the amino group.
2,6-Dihydroxypyridine: Contains two hydroxyl groups but lacks the amino and tert-butoxy groups.
Uniqueness
5-Amino-6-(tert-butoxy)pyridin-2-OL is unique due to the presence of both an amino group and a tert-butoxy group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-6-[(2-methylpropan-2-yl)oxy]-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8-6(10)4-5-7(12)11-8/h4-5H,10H2,1-3H3,(H,11,12) |
InChI Key |
ZOWJDDVBFAPKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


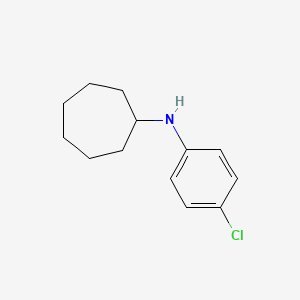
amine](/img/structure/B13303233.png)

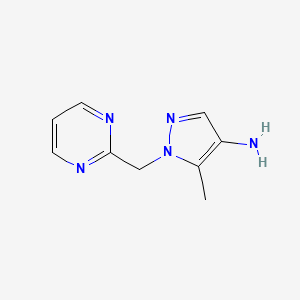
![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
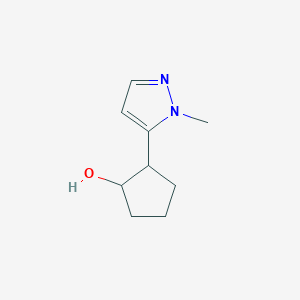


amine](/img/structure/B13303269.png)


![(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B13303288.png)
